3-(Acetamidomethyl)pyridine

Catalog No.
S1897088
CAS No.
22977-34-0
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Acetamidomethyl)pyridine

CAS Number

22977-34-0

Product Name

3-(Acetamidomethyl)pyridine

IUPAC Name

N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11)

InChI Key

KQZCRXVJXGYIFM-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CN=CC=C1

Canonical SMILES

CC(=O)NCC1=CN=CC=C1

The exact mass of the compound 3-(Acetamidomethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Acetamidomethyl)pyridine is a bifunctional heteroaromatic building block featuring a basic pyridine ring and a hydrogen-bonding acetamide moiety. In industrial and medicinal chemistry, it is primarily procured as a highly pure, pre-assembled precursor for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the selective orexin 2 receptor (OX2R) antagonist EMPA and its radiolabeled derivatives[1]. By providing an exact 3-position geometric vector and a stable amide linkage, this compound ensures predictable reactivity in late-stage N-alkylation and metal coordination workflows, outperforming unfunctionalized pyridines or free amines in process efficiency [2].

Substituting 3-(Acetamidomethyl)pyridine with its free amine counterpart, 3-(aminomethyl)pyridine, or positional isomers (2- or 4-acetamidomethylpyridine) introduces significant process and performance failures. Using the free amine requires additional protection and selective acetylation steps, which often result in competitive N-alkylation at the pyridine ring or over-acetylation, reducing overall yield and complicating purification [1]. Furthermore, positional isomers fundamentally alter the spatial trajectory of the acetamide linker. In medicinal chemistry applications, such as OX2R antagonist development, shifting from the 3-position to the 2- or 4-position disrupts critical hydrogen bonding networks within the receptor pocket, completely abolishing target selectivity [2]. Consequently, direct procurement of the 3-acetamidomethyl isomer is required for both synthetic reproducibility and pharmacological efficacy.

Receptor Selectivity Driven by the 3-Pyridyl Vector

The 3-(acetamidomethyl)pyridine moiety is the critical structural determinant for the high affinity and selectivity of EMPA-class orexin 2 receptor (OX2R) antagonists. Pharmacological evaluations demonstrate that derivatives incorporating this specific 3-pyridyl acetamide vector achieve an inhibitory constant (Ki) of 1.1 nM for OX2R, while exhibiting a Ki of 900.0 nM for OX1R, representing an ~818-fold selectivity [1]. Substitution with 2- or 4-pyridyl isomers, or non-heteroaromatic benzyl analogs, disrupts the essential hydrogen bonding interaction with the receptor pocket (e.g., Pro1313.29), leading to a near-total loss of this selectivity profile [2].

Evidence DimensionOX2R vs OX1R Binding Affinity (Ki)
Target Compound Data1.1 nM (OX2R) with 3-pyridyl acetamide vector
Comparator Or Baseline900.0 nM (OX1R) / loss of selectivity with positional isomers
Quantified Difference~818-fold selectivity for OX2R over OX1R
ConditionsIn vitro competitive binding assay using [3H]EMPA and [3H]SB 674042 in HEK293 cell membranes expressing hOX1/hOX2.

Procurement of the exact 3-isomer is non-negotiable for drug discovery programs targeting OX2R, as alternative vectors fail to achieve the required therapeutic window.

Precursor Efficiency in Late-Stage N-Alkylation Workflows

Procuring pre-acetylated 3-(acetamidomethyl)pyridine significantly streamlines the synthesis of complex sulfonamide and N-alkylated APIs compared to utilizing 3-(aminomethyl)pyridine. In the synthesis of EMPA and related arylsulfonamides, utilizing the pre-formed acetamide allows for direct late-stage coupling, consistently delivering product yields of 62% to 90% following purification [1]. Conversely, utilizing the free amine baseline requires multi-step protection, coupling, and selective acetylation, which introduces intermediate losses and risks competitive reactions at the pyridine nitrogen, drastically lowering the overall throughput[2].

Evidence DimensionLate-stage coupling yield
Target Compound Data62–90% yield using pre-acetylated 3-(acetamidomethyl)pyridine
Comparator Or BaselineLower overall throughput and higher step-count using 3-(aminomethyl)pyridine
Quantified DifferenceElimination of 2+ synthetic steps and avoidance of competitive N-alkylation
ConditionsMulti-gram scale N-alkylation and sulfonylation in standard organic solvents (e.g., coupling with bis(pinacolato)diboron or arylsulfonyl chlorides).

Purchasing the pre-acetylated building block reduces process complexity, solvent waste, and purification bottlenecks in industrial API synthesis.

Metal Coordination Capacity for Multivalent Conjugates

The unhindered pyridine nitrogen of 3-(acetamidomethyl)pyridine serves as a highly efficient coordination site for transition metals, a property absent in simple benzylacetamides. In the synthesis of multivalent antibiotics, this compound readily coordinates with platinum(II) complexes, such as [Pt(en)(H2O)2]2+. The reaction achieves a 76.1% yield of the highly pure dimeric Vancomycin-Pt complex after HPLC purification [1]. The acetamide linker provides the optimal spatial distance and solubility profile, ensuring the resulting metallopharmaceutical retains its activity against vancomycin-resistant enterococci without precipitating from aqueous media[1].

Evidence DimensionCoordination complex yield and solubility
Target Compound Data76.1% yield of dimeric Pt-complex with maintained aqueous solubility
Comparator Or Baseline0% yield (no coordination) with N-benzylacetamide baseline
Quantified DifferenceAbsolute requirement of the 3-pyridyl nitrogen for Pt(II) conjugation
ConditionsReaction with [Pt(en)(H2O)2](NO3)2 in DMSO at room temperature, monitored by RP-HPLC.

For researchers developing metal-coordinated therapeutics or targeted delivery systems, this compound provides a reliable, high-yield linkage mechanism.

Synthesis of Orexin Receptor Antagonists

3-(Acetamidomethyl)pyridine is the premier building block for synthesizing EMPA and related highly selective OX2R antagonists. Its specific 3-position geometry ensures the final API forms the necessary hydrogen bonds within the receptor pocket, making it indispensable for neuropharmacological drug discovery targeting insomnia, depression, and anxiety [1].

Development of PET Imaging Radiotracers

Due to its established role in the EMPA scaffold, this compound is utilized as a precursor in the radiosynthesis of [11C]EMPA and [3H]EMPA. These radiotracers are critical for in vivo positron emission tomography (PET) imaging and in vitro autoradiography to map OX2R occupancy and distribution in the central nervous system [2].

Construction of Multivalent Metallopharmaceuticals

The compound's basic pyridine nitrogen acts as a robust ligand for platinum(II) and other transition metals, enabling the synthesis of multivalent therapeutic conjugates. It is specifically used to link large molecules, such as vancomycin, to metal centers in high yields, creating potent divalent antibiotics effective against drug-resistant bacterial strains [3].

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(ACETAMIDOMETHYL)PYRIDINE

Dates

Last modified: 07-21-2023

Explore Compound Types